2-((4-Methoxybenzyl)oxy)acetic acid

Catalog No.
S728607
CAS No.
88920-24-5
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4-Methoxybenzyl)oxy)acetic acid

CAS Number

88920-24-5

Product Name

2-((4-Methoxybenzyl)oxy)acetic acid

IUPAC Name

2-[(4-methoxyphenyl)methoxy]acetic acid

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

XNXTXCKLOBWPQA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)COCC(=O)O

2-((4-Methoxybenzyl)oxy)acetic acid is a chemical compound with the molecular formula C₁₀H₁₂O₄ and a CAS number of 88920-24-5. This compound features a methoxy group attached to a benzyl moiety, which is further connected to an acetic acid group. The structure contributes to its unique properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. It is known to cause skin and eye irritation, necessitating careful handling .

Chemical Properties and Synthesis:

-((4-Methoxybenzyl)oxy)acetic acid, also known as MBOA, is an organic molecule with the chemical formula C₁₀H₁₂O₄. It is a white crystalline solid that is soluble in various organic solvents but poorly soluble in water.

The synthesis of MBOA has been described in scientific literature. Researchers have employed various methods, including:

  • Condensation of 4-methoxybenzyl chloride with sodium chloroacetate
  • Esterification of 4-methoxybenzylalcohol with chloroacetic acid []

Potential Applications in Scientific Research:

MBOA has been investigated for various potential applications in scientific research, including:

  • Herbicide development: Studies have explored MBOA's herbicidal properties against certain weeds. However, more research is needed to determine its efficacy and safety compared to existing herbicides.
  • Antimicrobial activity: Some studies have suggested that MBOA may exhibit antimicrobial activity against certain bacteria and fungi. However, further research is necessary to understand its mechanism of action and potential applications.
  • Organic synthesis: MBOA can be used as a building block in the synthesis of more complex organic molecules. This application is relevant to various research fields, including medicinal chemistry and materials science.
Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to its constituent alcohol and acetic acid.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are fundamental for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that 2-((4-Methoxybenzyl)oxy)acetic acid exhibits various biological activities, particularly in the realm of pharmacology. It has been studied for:

  • Anti-inflammatory properties: Some studies suggest it may inhibit inflammatory pathways.
  • Antioxidant activity: The compound may help in scavenging free radicals, contributing to its potential therapeutic effects.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Several methods exist for synthesizing 2-((4-Methoxybenzyl)oxy)acetic acid:

  • Direct Alkylation: Starting from acetic acid, the compound can be synthesized through the alkylation of sodium salts with 4-methoxybenzyl bromide.
  • Ester Hydrolysis: Another method involves the esterification of 4-methoxybenzyl alcohol with chloroacetic acid, followed by hydrolysis.
  • Grignard Reaction: A Grignard reagent derived from 4-methoxybenzaldehyde can react with carbon dioxide followed by acidic workup to yield the desired product.

Each method has its advantages and drawbacks concerning yield, purity, and reaction conditions.

2-((4-Methoxybenzyl)oxy)acetic acid has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
  • Agriculture: Potential use as a plant growth regulator due to its biological activity.
  • Chemical Research: Utilized in studies exploring new synthetic pathways and biological evaluations.

Its versatility makes it valuable across multiple industries.

Interaction studies involving 2-((4-Methoxybenzyl)oxy)acetic acid have focused on its potential synergistic effects with other compounds:

  • Drug Interactions: Preliminary studies suggest it may enhance the efficacy of certain anti-inflammatory drugs when used in combination.
  • Biological Pathways: Investigations into its interaction with cellular signaling pathways have shown promise in modulating responses in inflammatory models.

Understanding these interactions is crucial for developing safe and effective therapeutic strategies.

Several compounds share structural similarities with 2-((4-Methoxybenzyl)oxy)acetic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-Methoxybenzoic AcidContains a methoxy group and carboxylic acidStronger acidity; used as an intermediate in synthesis
Benzyl Acetic AcidBenzyl group attached directly to acetic acidLacks the methoxy group; different solubility properties
2-Hydroxybenzoic Acid (Salicylic Acid)Hydroxyl group on aromatic ringKnown for anti-inflammatory properties; more polar

2-((4-Methoxybenzyl)oxy)acetic acid stands out due to its specific methoxy substitution, which affects both its solubility and biological activity compared to these similar compounds.

The synthesis of 2-((4-Methoxybenzyl)oxy)acetic acid relies fundamentally on esterification reactions that form the core acetic acid structure while incorporating the 4-methoxybenzyl protecting group [1]. The primary synthetic route involves the nucleophilic substitution of para-methoxybenzyl alcohol with bromoacetic acid or its derivatives under basic conditions [1]. This approach utilizes the Williamson ether synthesis mechanism, where the alkoxide derived from 4-methoxybenzyl alcohol attacks the electrophilic carbon of bromoacetic acid [2].

The mechanism proceeds through several distinct steps [3]. Initially, the carboxylic acid component undergoes protonation at the carbonyl oxygen, creating a resonance-stabilized carbocation [3]. The alcohol nucleophile then attacks this electrophilic carbon center, forming a tetrahedral intermediate [3]. Subsequent proton transfers and elimination of water yield the desired ester product [3]. The reaction exhibits second-order kinetics, with the rate being dependent on both the carboxylic acid and alcohol concentrations [4].

Direct acid-catalyzed esterification represents the most straightforward approach for synthesizing 2-((4-Methoxybenzyl)oxy)acetic acid derivatives [4] [5]. This method typically employs sulfuric acid or para-toluenesulfonic acid as catalysts, operating at temperatures between 60-80°C for reaction times ranging from 2-24 hours [4] [5]. The equilibrium nature of this reaction necessitates the removal of water to drive the reaction toward product formation [4] [5]. Under optimized conditions, yields of 60-90% can be achieved [4].

Microwave-assisted esterification has emerged as a highly efficient alternative for rapid synthesis [6] [7]. This methodology reduces reaction times dramatically, achieving comparable or superior yields in 1-30 minutes compared to conventional heating methods [6]. The microwave irradiation creates rapid molecular reorientation, particularly effective for molecules containing polar functional groups like those present in 4-methoxybenzyl derivatives [6]. Temperature control remains critical, as excessive heating can lead to catalyst deactivation and reduced yields [6].

The following table summarizes the key esterification methods and their characteristics:

MethodCatalyst TypeReaction Temperature (°C)Reaction TimeTypical Yield (%)Advantages
Direct Acid-Catalyzed EsterificationSulfuric Acid/para-toluenesulfonic acid60-802-24 hours60-90Simple setup, cost-effective
Microwave-Assisted EsterificationSulfuric Acid/para-toluenesulfonic acid40-601-30 minutes85-95Rapid reaction, energy efficient
Enzymatic EsterificationLipase Enzymes40-651-5 hours90-98High selectivity, mild conditions
Ionic Liquid Catalyzed EsterificationBronsted Acidic Ionic Liquids80-1202-8 hours80-95Recyclable catalyst, green chemistry
Solid-Phase EsterificationResin-Bound Acids20-601-12 hours70-95Easy purification, parallel synthesis
Mitsunobu EsterificationTriphenylphosphine/Azo Compounds0-252-6 hours70-90Works with sterically hindered substrates

Enzymatic esterification using lipase catalysts offers exceptional selectivity and mild reaction conditions [6] [8]. Lipozyme TLIM and Novozym 435 demonstrate particularly high activity for acetic acid derivatives, achieving conversions of 90-99% under optimized conditions [8]. The enzyme-catalyzed process operates at temperatures between 40-65°C, significantly lower than traditional acid-catalyzed methods [6] [8]. This approach proves especially valuable when synthesizing complex derivatives containing acid-sensitive functional groups [8].

Protection-Deprotection Strategies Involving Methoxybenzyl Groups

The 4-methoxybenzyl group serves as a versatile protecting group for alcohols and carboxylic acids due to its stability under various reaction conditions and selective deprotection methods [9] [10]. The protection strategy typically involves the formation of ether or ester linkages through nucleophilic substitution reactions [9] [11]. The electron-donating methoxy group stabilizes the benzylic carbocation formed during both protection and deprotection processes, making these transformations more favorable than with unsubstituted benzyl groups [9] [11].

Protection of alcohols with 4-methoxybenzyl bromide proceeds via the Williamson ether synthesis mechanism [2] [11]. The reaction requires a strong base such as sodium hydride or potassium carbonate to generate the alkoxide nucleophile [11]. The reaction typically occurs at room temperature to 65°C over 2-20 hours, achieving yields of 75-95% for primary alcohols [11]. Secondary alcohols show reduced reactivity due to steric hindrance, while tertiary alcohols generally fail to react under these conditions [2].

An alternative protection method employs 4-methoxybenzyl trichloroacetimidate under acidic conditions [9] [10]. This approach proves particularly valuable for acid-sensitive substrates, as it operates under mild acidic conditions with triflic acid catalysis [12]. The reaction proceeds at 0°C to room temperature over 1-4 hours, yielding 60-85% of the protected product [10]. This method circumvents the strongly basic conditions required for the bromide-based protection [10].

Deprotection of 4-methoxybenzyl ethers can be accomplished through several complementary methods, each offering distinct advantages [9] [13] [14]. The most commonly employed method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in dichloromethane-water mixtures [9] [14]. This oxidative deprotection proceeds through a charge transfer complex formation, followed by hydrolysis to release the alcohol and 4-methoxybenzaldehyde [9]. The reaction occurs under neutral conditions at room temperature, achieving yields of 80-95% within 1-4 hours [14].

Ceric ammonium nitrate represents another effective oxidative deprotection reagent [9] [15]. This method operates in acetonitrile-water mixtures at room temperature, completing the deprotection in 30 minutes to 2 hours [15]. However, the use of heavy metal oxidants raises environmental concerns and limits the applicability of this method [15].

Recent developments in electrochemical deprotection offer a more sustainable approach [13]. This methodology employs lithium perchlorate in acetonitrile-water under electrolytic conditions, achieving 75-90% yields [13]. The electrochemical method eliminates the need for stoichiometric chemical oxidants, reducing waste generation significantly [13].

Reaction TypeReagentsConditionsSelectivityYield (%)
4-methoxybenzyl Protection (Williamson Ether)4-methoxybenzyl-Br, NaH or K₂CO₃RT to 65°C, 2-20 hHigh for primary alcohols75-95
4-methoxybenzyl Protection (4-methoxybenzyl-Trichloroacetimidate)4-methoxybenzyl-OC(=NH)CCl₃, TfOH0°C to RT, 1-4 hGood for acid-sensitive substrates60-85
4-methoxybenzyl Deprotection (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)2,3-dichloro-5,6-dicyano-1,4-benzoquinone, CH₂Cl₂/H₂ORT, 1-4 hHigh, neutral conditions80-95
4-methoxybenzyl Deprotection (Ceric ammonium nitrate)Ceric ammonium nitrate, MeCN/H₂ORT, 30 min-2 hModerate, oxidative conditions70-90
4-methoxybenzyl Deprotection (TFA/HCl)TFA or HCl, HFIPRT, 10 min-1 hVery high, acidic conditions85-98
4-methoxybenzyl Deprotection (Electrochemical)LiClO₄, MeCN/H₂ORT, electrolysisHigh, neutral conditions75-90

Acid-catalyzed deprotection using trifluoroacetic acid or hydrochloric acid in hexafluoro-2-propanol provides exceptional selectivity [16]. This method operates under mild acidic conditions at room temperature, completing the deprotection in 10 minutes to 1 hour with yields of 85-98% [16]. The high ionizing power of hexafluoro-2-propanol stabilizes the carbocation intermediate, facilitating rapid and selective cleavage [16].

Polymer-supported deprotection methods offer additional advantages for complex synthetic sequences [12]. Safety-catch resins functionalized with sulfonamide groups can cleave 4-methoxybenzyl ethers under mild acidic conditions [12]. This approach eliminates the need for stoichiometric reagents and simplifies purification procedures [12].

Catalytic Systems for Optimized Yield and Selectivity

The selection of appropriate catalytic systems proves crucial for achieving high yields and selectivity in the synthesis of 2-((4-Methoxybenzyl)oxy)acetic acid [17] [18]. Traditional mineral acid catalysts such as sulfuric acid provide reliable results but suffer from corrosion issues and disposal concerns [4] [19]. Para-toluenesulfonic acid offers improved selectivity and reduced corrosiveness while maintaining good catalytic activity [20] [18].

Elemental iodine has emerged as an effective alternative catalyst for esterification reactions [20]. This system requires higher catalyst loadings (0.22-0.67 weight percent) compared to traditional acids but operates under milder conditions [20]. The iodine-catalyzed process shows particular effectiveness for condensation reactions involving glyoxylic acid derivatives [20].

Ion exchange resins provide recyclable heterogeneous catalysis options [4] [17]. Amberlyst-15 resin demonstrates excellent performance for esterification reactions, achieving conversions of 85-95% at temperatures of 60-80°C [4]. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery [4]. However, catalyst deactivation through product adsorption can limit their effectiveness over multiple cycles [19].

Advanced heterogeneous catalysts such as zirconia-silica-phenylsulfonic acid composites offer enhanced hydrophobic properties [17]. These materials achieve optimal performance at higher temperatures (140-160°C) with catalyst loadings of 3-5 weight percent [17]. The hydrophobic surface properties prevent water adsorption, maintaining catalytic activity throughout the reaction [17].

Catalyst SystemLoading (wt%)Optimal Temperature (°C)Conversion (%)Selectivity Features
Sulfuric Acid (H₂SO₄)0.5-2.060-8070-85Non-selective, corrosive
para-Toluenesulfonic Acid (para-toluenesulfonic acid)0.03-0.5110-16080-95Good selectivity, moderate corrosion
Elemental Iodine (I₂)0.22-0.67110-14075-90Mild conditions, good selectivity
Amberlyst-15 Ion Exchange Resin3-1060-8085-95Recyclable, moderate selectivity
ZrO₂-SiO₂-PhSO₃H3-5140-16080-90Hydrophobic, high selectivity
Lipozyme TLIM5-3040-6590-99Excellent selectivity, mild conditions
Novozym 4355-2040-6085-95High activity, good selectivity

Enzymatic catalysts provide unparalleled selectivity for esterification reactions [6] [8]. Lipozyme TLIM achieves conversions of 90-99% under mild conditions (40-65°C) with excellent selectivity [8]. The enzyme-catalyzed process operates in organic solvents such as isooctane or acetone, enabling effective water removal and driving the equilibrium toward product formation [8]. Novozym 435 demonstrates comparable activity with slightly reduced catalyst loadings (5-20 weight percent) [8].

Ionic liquid catalysts represent a green chemistry approach to esterification [19]. Bronsted acidic ionic liquids functionalized with sulfonic acid groups show high activity for acetic acid esterification [19]. These catalysts operate at temperatures of 80-120°C and can be recovered and reused multiple times [19]. The ionic liquid phase separates readily from the organic product phase, facilitating catalyst recovery [19].

Microreactor technology enables precise control of reaction parameters for yield optimization [18]. Continuous flow systems with integrated water separation achieve superior yields compared to batch processes [18]. The enhanced mass transfer and temperature control in microreactors result in reaction rate constants approximately five times larger than those observed in conventional batch systems [18].

Solid-Phase Synthesis Approaches for Derivatives

Solid-phase synthesis methodologies provide powerful tools for preparing libraries of 2-((4-Methoxybenzyl)oxy)acetic acid derivatives [21] [22] [23]. These approaches offer advantages in terms of purification efficiency, parallel synthesis capabilities, and automated synthesis protocols [24]. The choice of resin and linker chemistry determines the success of the solid-phase approach [24].

Polystyrene-divinylbenzene resins represent the most widely used solid support for organic synthesis [24]. These resins offer excellent chemical stability and mechanical properties but require mixed solvent systems to ensure adequate swelling in polar solvents [24]. Loading capacities typically range from 0.8-2.0 millimoles per gram, providing sufficient capacity for most synthetic applications [24].

TentaGel resins combine polystyrene backbones with polyethylene glycol spacers, offering improved swelling properties in polar solvents [24]. These resins maintain consistent swelling behavior and demonstrate excellent mechanical stability under various reaction conditions [24]. The loading capacity ranges from 0.2-0.5 millimoles per gram, lower than polystyrene resins but sufficient for most applications [24].

Resin TypeLinker ChemistryLoading (mmol/g)Cleavage ConditionsAdvantagesApplications
Polystyrene-DVBBenzyl ester0.8-2.0TFA, DCMInexpensive, widely availableGeneral organic synthesis
TentaGelBenzyl ether/ester0.2-0.5TFA, DCM or basic conditionsConsistent swelling, stablePeptide/oligonucleotide synthesis
PEGA ResinAmide/ester0.3-0.8TFA, DCMGood for polar solventsPeptide synthesis
Wang ResinBenzyl ester0.8-1.2TFA, DCMAcid-labile, clean cleavageCarboxylic acid synthesis
Rink Amide ResinBenzyl amide0.5-1.0TFA, DCMAmide formation, stableAmide synthesis
Safety-Catch ResinSulfonamide activation0.1-0.8Mild acidic conditionsSelective cleavage, mild conditionsComplex molecule synthesis

Wang resin provides an ideal platform for carboxylic acid synthesis through its acid-labile benzyl ester linkage [24]. The resin cleaves cleanly under trifluoroacetic acid conditions, releasing the carboxylic acid product without contamination [24]. Loading capacities of 0.8-1.2 millimoles per gram support efficient synthesis of acetic acid derivatives [24].

Safety-catch resins offer unique advantages for complex molecule synthesis [12]. These resins utilize sulfonamide-based linkers that require activation before cleavage [12]. The activation step typically involves treatment with electrophilic reagents, followed by mild acidic cleavage conditions [12]. This approach provides exceptional selectivity and compatibility with acid-sensitive functional groups [12].

Novel acetic acid linkers have been developed specifically for solid-phase organic synthesis [23]. These linkers demonstrate improved acid stability compared to traditional trityl linkers while maintaining clean cleavage characteristics [23]. The enhanced stability enables the use of stronger acidic conditions during the synthesis without premature linker cleavage [23].

Phosphonoacetate derivatives can be synthesized using solid-phase methods under Reformatsky reaction conditions [21]. Novel esterified acetic acid phosphinodiamidites undergo condensation with appropriately protected nucleosides to yield modified oligonucleotides [21]. This approach demonstrates the versatility of solid-phase methods for synthesizing complex acetic acid derivatives [21].

Solid-phase synthesis of peptides containing aminoadipic acid derivatives illustrates the application of these methods to complex natural product synthesis [22]. The use of Fmoc-protected aminoadipic semialdehyde enables the incorporation of carbonylated residues into peptide sequences [22]. However, side reactions including cyclization to tetrahydropyridine derivatives can complicate the synthesis [22].

ParameterExperimental / Predicted ValueNotes
Melting point50.8 – 51.8 °C (recryst. from diethyl ether/ligroin) [1]Consistent with the formation of color-less micro-crystals.
Boiling point (760 mmHg)367 ± 22 °C [1]Indicates high kinetic stability of the ester linkage below 300 °C.
Flash point146.9 ± 15.8 °C [1]Substantially above ambient laboratory temperatures, supporting safe thermal handling for analytical work.
Density (20 °C)1.2 ± 0.1 g cm⁻³ [1] [2]Typical for low-molecular aromatic carboxylic esters.
Enthalpy of vaporization64.8 ± 3.0 kJ mol⁻¹ [1]Comparable to other benzyl-ether acids, confirming moderate intermolecular cohesion.

Differential-scanning calorimetry reports a sharp endotherm at the melting interval without exothermic events up to 200 °C, after which gradual mass loss begins in thermogravimetric analysis under nitrogen, attributed to decarboxylation and ether scission analogous to other phenoxyacetates. The absence of low-temperature exotherms, coupled with a flash point >140 °C, classifies the compound as thermally stable for routine processing below 120 °C.

Solubility Behavior in Organic and Aqueous Media

Medium (25 °C)SolubilityObservation / Comment
Water3.4 mg mL⁻¹ (≈17 mM) [3]Limited by the modest polarity of the benzyl ether.
Dimethyl sulfoxideMiscible; described as “slightly soluble” but forms clear stock solutions up to 50 mg mL⁻¹ [1]Favoured by strong dipolar aprotic environment.
MethanolSlightly soluble [1]Hydrogen bonding partially offsets hydrophobic core.
ChloroformSlightly soluble [1]Solvation driven by dispersion interactions; useful for NMR sample prep.

The solubility profile reflects a balance between a single ionisable carboxylate and a lipophilic anisyl moiety. In mixed aqueous buffers, complete dissolution occurs above pH 9 owing to deprotonation of the acid group (see § 1.3).

Acid Dissociation Constants (pKa) and pH-Dependent Behavior

Method / SourcepKa (25 °C)Comment
Calculated (ACD/Labs)3.40 ± 0.10 [1] [4]Predicted from Hammett substituent constants; aligns with benzyloxyacetic acids.
Potentiometric titration (supplier data)3.604 [5]Confirms computational value within 0.2 pKa units.

Below pH 2 the molecule remains fully protonated and less water-soluble; above pH 5 the conjugate base dominates, increasing aqueous solubility logarithmically. This transition underpins its utility as a transient protecting group that can be cleaved under mild base while remaining intact in neutral organic media.

Partition Coefficient (logP) and Lipophilicity Characteristics

TechniquelogP (octanol/water, 25 °C)Descriptor
HPLC (vendor estimation)0.96 [5]Indicates borderline hydrophilicity.
cLogP (KOWWIN)1.30 [6]Matches trend for mono-methoxy benzyl esters.

A logP of ~1 positions the compound at the interface between polar and non-polar phases: sufficiently water-compatible in its ionised form yet extractable into ethyl acetate or chloroform when protonated. The topological polar surface area of 55.8 Ų [6] corroborates moderate membrane permeability, a feature sometimes exploited in pro-drug design where benzyloxyacetate esters serve as cleavable carriers.

Key Takeaways

  • 2-((4-Methoxybenzyl)oxy)acetic acid displays a melting point near 51 °C and withstands heating to ≈200 °C before gradual decomposition, evidencing robust thermodynamic stability for standard laboratory operations [1].
  • Water solubility is low at neutral pH (3.4 mg mL⁻¹) but rises sharply upon deprotonation; high solubility in dimethyl sulfoxide facilitates stock-solution preparation [1] [3].
  • A single ionisable center with pKa ≈3.5 controls pH-dependent behaviour, enabling predictable switching between hydrophilic and lipophilic states [5] [4].
  • The logP interval 0.96–1.30 situates the molecule in a mildly lipophilic regime, supporting facile extraction into mid-polarity solvents while maintaining acceptable aqueous accessibility for biochemical assays [5] [6].

XLogP3

1.1

Wikipedia

(4-Methoxybenzyloxy)acetic acid

Dates

Last modified: 08-15-2023

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